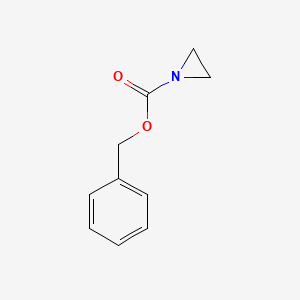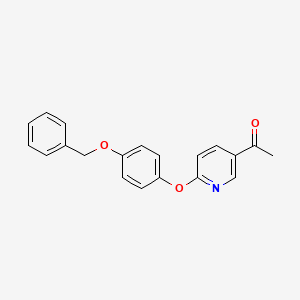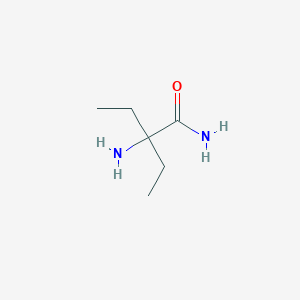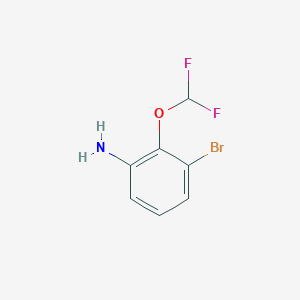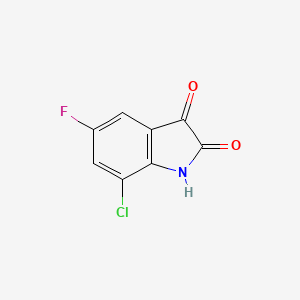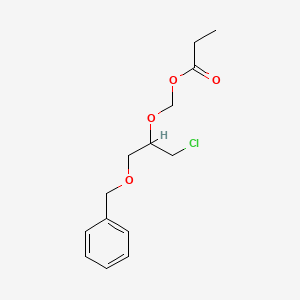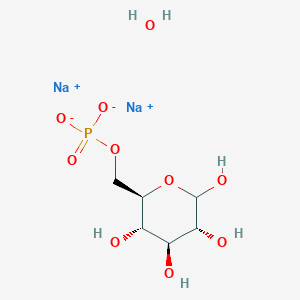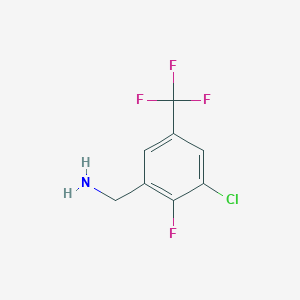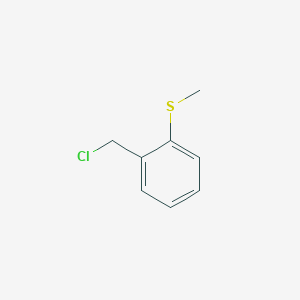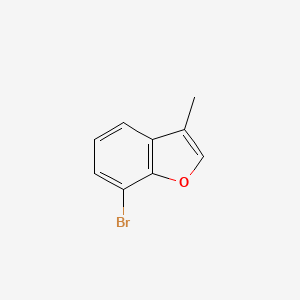
7-Bromo-3-methylbenzofuran
概要
説明
7-Bromo-3-methylbenzofuran (7-Br-3-MBF) is a synthetic compound belonging to the benzofuran family. It is a promising compound with potential applications in a variety of fields including medicinal chemistry, materials science, and biochemistry. 7-Br-3-MBF has a wide range of biological activities, and has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
Synthesis and Biological Evaluation
7-Bromo-3-methylbenzofuran derivatives have been utilized in the synthesis of nitrogenous heterocycles. For instance, Siddiqui (2013) explored the synthesis of halogenated 2,4-dioxobutanoate derivatives using this compound and assessed their antimicrobial activities against various bacterial strains and a fungus (Siddiqui, 2013).
Antimicrobial Properties
The antimicrobial properties of benzofuran derivatives have been a significant area of study. Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives and evaluated their antimicrobial activity against various fungal and bacterial species, highlighting the potential of benzofuran derivatives in combating microbial infections (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Optical Properties and Spectroscopy
The optical properties and spectroscopic applications of benzofuran derivatives are notable. Jiang, Liu, Lv, and Zhao (2012) synthesized 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives and investigated their UV-vis absorption and fluorescence spectral characteristics. This study is indicative of the potential of benzofuran derivatives in materials science, particularly in the development of novel fluorescent materials (Jiang, Liu, Lv, & Zhao, 2012).
Catalysis and Organic Synthesis
In organic synthesis, benzofuran derivatives have been used as intermediates in various reactions. Shigeno, Nakaji, Nozawa‐Kumada, and Kondo (2019) described using 2-methylbenzofuran (a close relative of this compound) in catalytic processes for the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls. This research highlights the role of benzofuran derivatives in facilitating novel synthetic routes (Shigeno, Nakaji, Nozawa‐Kumada, & Kondo, 2019).
Environmental and Health Concerns
Additionally, research has been conducted on the health effects of brominated dibenzofurans. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of polybrominated dibenzo-p-dioxins and dibenzofurans, underlining the importance of understanding the environmental and health impacts of these compounds (Birnbaum, Staskal, & Diliberto, 2003).
Safety and Hazards
作用機序
Target of Action
Benzofuran derivatives, a class of compounds to which 7-bromo-3-methylbenzofuran belongs, have been found to interact with various biological targets . For instance, some benzofuran derivatives have been reported to target Lysozyme in Enterobacteria phage T4 .
Mode of Action
It’s suggested that benzofuran derivatives may interact with their targets through hydrophobic pockets and hydrogen bond donors, including a polar hydroxylated and an imino nitrogen-containing amino acid residues .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, but the exact pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and overall pharmacological profile .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
生化学分析
Biochemical Properties
7-Bromo-3-methylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, this compound has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
特性
IUPAC Name |
7-bromo-3-methyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZABZXVCLDXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


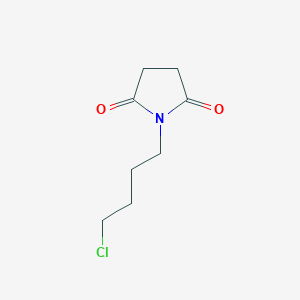
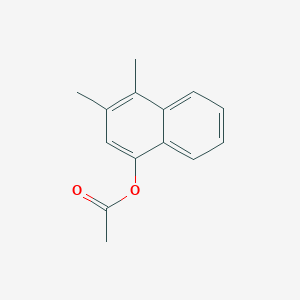
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)

